molecular formula C26H37ClN4O4S2 B2992203 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215347-99-1

2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2992203
CAS RN: 1215347-99-1
M. Wt: 569.18
InChI Key: IMEWELDXQBTXIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The designed compounds were synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave final compounds .

Scientific Research Applications

Synthetic Pathways and Derivatives

Research on similar compounds focuses on the synthesis of novel pyridine, pyrimidine, and thieno[2,3-d]pyrimidine derivatives, demonstrating the versatility of these core structures in generating a wide range of chemical entities. These synthetic pathways often involve reactions with carbonyl compounds, cycloalkanones, and aromatic aldehydes to yield tetrahydropyridothienopyrimidinone derivatives with potential biological activities (Bakhite et al., 2004). Such methodologies could be applicable in the synthesis and modification of the specified compound, highlighting the importance of synthetic organic chemistry in drug development and materials science.

Potential Biological Activities

The structural features of thieno[2,3-d]pyrimidine and related heterocycles are of interest due to their potential antimicrobial and anti-inflammatory activities. Compounds with these core structures have been screened for their in vitro antimicrobial properties, showing promise as leads for the development of new therapeutic agents (Ahmed, 2007). This suggests potential research applications of the mentioned compound in the search for new antimicrobial and anti-inflammatory drugs, subject to further investigation and characterization of its biological activities.

Advanced Material Applications

In addition to potential biomedical applications, compounds with complex heterocyclic structures have been explored for their applications in material science. For example, the synthesis and characterization of polyamides and poly(amide-imide)s derived from related chemical structures highlight the relevance of such compounds in the development of high-performance polymers with desirable thermal and mechanical properties (Saxena et al., 2003). This indicates potential applications of the compound in materials research, particularly in the synthesis of novel polymers with specific functional properties.

properties

IUPAC Name

2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N4O4S2.ClH/c1-25(2)15-19-20(22(27)31)24(35-21(19)26(3,4)29-25)28-23(32)16-11-13-18(14-12-16)36(33,34)30(5)17-9-7-6-8-10-17;/h11-14,17,29H,6-10,15H2,1-5H3,(H2,27,31)(H,28,32);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEWELDXQBTXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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